![molecular formula C14H17NO3 B2605609 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361639-10-1](/img/structure/B2605609.png)
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one, also known as MMMP, is a synthetic compound that belongs to the class of morpholine derivatives. MMMP has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cancer, inflammation, and pain. 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one also inhibits the NF-κB signaling pathway, which regulates the production of inflammatory cytokines. Moreover, 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been shown to activate the opioid receptors, which are involved in pain modulation.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one exhibits various biochemical and physiological effects. 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of various genes and proteins involved in cell cycle regulation and apoptosis. 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one also reduces the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. Moreover, 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been shown to reduce pain behavior in animal models by activating the opioid receptors.
Advantages and Limitations for Lab Experiments
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound with a high purity, making it suitable for further research. 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is also stable and can be stored for long periods without degradation. However, 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro experiments. Moreover, 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not fully understood.
Future Directions
There are several future directions for 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one research. Firstly, further studies are needed to elucidate the mechanism of action of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one in cancer, inflammation, and pain. Secondly, studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one to improve its efficacy in vivo. Thirdly, studies are needed to evaluate the safety and toxicity of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one in animal models and humans. Fourthly, studies are needed to explore the potential of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one in combination with other drugs for the treatment of various diseases. Fifthly, studies are needed to explore the potential of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one as a diagnostic tool for cancer and inflammation. In conclusion, 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has shown promising potential for therapeutic applications in various diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one involves the reaction of 4-morpholin-4-ylbut-3-en-2-one with 2-methoxybenzaldehyde in the presence of a base. The reaction yields 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one as a yellow solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one, making it suitable for further research.
Scientific Research Applications
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells. Moreover, 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been shown to possess analgesic activity by reducing pain behavior in animal models.
properties
IUPAC Name |
1-[2-(2-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-14(16)15-8-9-18-13(10-15)11-6-4-5-7-12(11)17-2/h3-7,13H,1,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILNWWDPKQYYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)
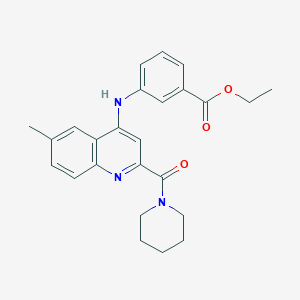


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)
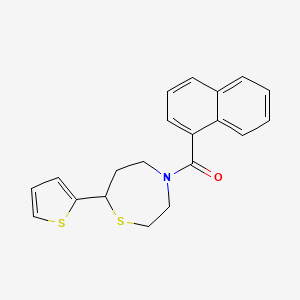
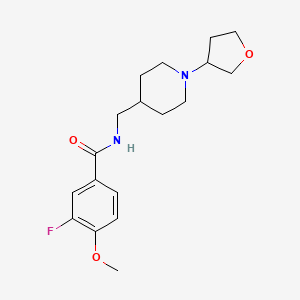
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)
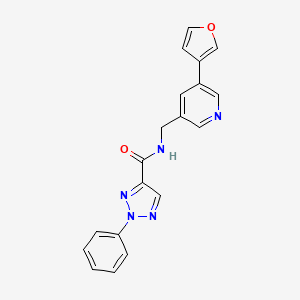

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)
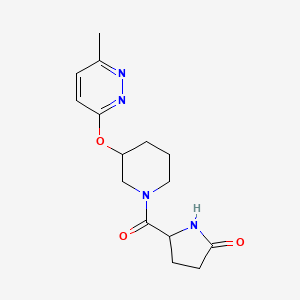
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)